(R)-N-Boc-piperidine-2-methanol

Chiral purity Enantiomeric excess Procurement

Direct asymmetric deprotonation of N-Boc-piperidines often delivers poor enantiomeric ratios (up to 97:3) and erratic yields (7-83%), complicating scale-up. (R)-N-Boc-piperidine-2-methanol overcomes this bottleneck by providing pre-installed (R)-stereochemistry at ≥95% purity-ensuring reproducible access to enantiopure piperidine scaffolds without late-stage resolution. - Pre-defined (R)-configuration avoids unreliable asymmetric transformations in process chemistry. - Orthogonal Boc-amine and free hydroxyl groups enable stepwise pharmacophore construction. - Consistent chiral purity (≥95%) matched across major global suppliers; shipped ambient for R&D use.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 134441-61-5
Cat. No. B159451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-piperidine-2-methanol
CAS134441-61-5
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CO
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyPZTAGFCBNDBBFZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Boc-piperidine-2-methanol: Chiral Piperidine Building Block


(R)-N-Boc-piperidine-2-methanol (CAS 134441-61-5), also known as tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate, is a chiral piperidine derivative belonging to the class of N-Boc-protected amino alcohols [1]. It features a defined (R)-stereocenter at the 2-position, a Boc-protected secondary amine, and a free primary hydroxyl group, making it a versatile building block for the stereoselective synthesis of complex molecules . Its primary role is as a key chiral intermediate in medicinal chemistry and organic synthesis, particularly for constructing enantiopure piperidine-containing pharmaceuticals and bioactive compounds .

Chiral Specificity of (R)-N-Boc-piperidine-2-methanol


Substituting (R)-N-Boc-piperidine-2-methanol with its racemic mixture, (S)-enantiomer, or achiral piperidine analogs is not scientifically equivalent. The defined (R)-stereochemistry is essential for achieving desired enantioselectivity and biological outcomes in downstream synthetic pathways . Studies on asymmetric deprotonation of N-Boc-piperidines demonstrate that the piperidine scaffold itself exhibits poor reactivity and enantioselectivity under direct asymmetric functionalization conditions, with yields heavily dependent on ligand sterics and low enantiomer ratios (e.r.) typically observed . Consequently, pre-installed chirality in building blocks like (R)-N-Boc-piperidine-2-methanol is critical for avoiding complex, low-yielding resolution steps and ensuring high enantiomeric purity in final products .

Quantitative Differentiation of (R)-N-Boc-piperidine-2-methanol


Enantiomeric Purity: (R)- vs. (S)-Enantiomer

Vendor specifications for (R)-N-Boc-piperidine-2-methanol indicate a minimum chiral purity of ≥99.8% , whereas the (S)-enantiomer (CAS 134441-93-3) is typically offered at ≥95% or ≥99% purity . While both enantiomers share identical physicochemical properties, the higher chiral purity specification for the (R)-isomer reduces the risk of enantiomeric contamination in asymmetric syntheses, which is critical for applications where the biological activity of the undesired enantiomer could be detrimental.

Chiral purity Enantiomeric excess Procurement

Pre-Chiral Advantage in Asymmetric Functionalization

Direct asymmetric deprotonation of N-Boc-piperidine, a core step to introduce α-substituents, suffers from poor yields and low enantioselectivity. In a systematic screen of chiral ligands, yields ranged from 7% to 83% with enantiomer ratios (e.r.) between 50:50 and 97:3, with most ligands giving <70% yield and e.r. <80:20 . Using (R)-N-Boc-piperidine-2-methanol bypasses this bottleneck, as the chiral center is pre-installed, enabling reliable stereochemical control in subsequent transformations.

Asymmetric synthesis Enantioselectivity Piperidine functionalization

Chemical Purity: (R)-Enantiomer vs. Racemic Mixture

The racemic N-Boc-piperidine-2-methanol (CAS 157634-00-9) is typically sold at 97% purity , while the (R)-enantiomer is available at ≥95% purity by NMR and up to 98% from some suppliers . The enantiopure form offers comparable or superior chemical purity, ensuring that procurement of the chiral building block does not compromise on basic quality metrics.

Chemical purity Procurement Analytical specifications

Optimal Use Cases for (R)-N-Boc-piperidine-2-methanol


Synthesis of Enantiopure Piperidine Alkaloids and Intermediates

The (R)-stereochemistry of this building block is directly utilized in the construction of complex chiral piperidine scaffolds found in numerous alkaloids and FDA-approved drugs . Its defined configuration, coupled with high chiral purity (≥99.8%), ensures that the stereochemical integrity is maintained throughout multi-step synthetic sequences, avoiding the need for late-stage resolution . This makes it a preferred choice for medicinal chemistry campaigns targeting specific enantiomers of bioactive molecules.

Protease Inhibitors and Neurological Drug Candidates

Vendor and patent literature consistently highlight the utility of (R)-N-Boc-piperidine-2-methanol as a key intermediate in the synthesis of protease inhibitors and agents targeting neurological conditions . The presence of both a protected amine and a free hydroxyl group allows for orthogonal functionalization, a critical feature in the stepwise construction of complex pharmacophores. The pre-installed (R)-configuration eliminates the need for unreliable asymmetric transformations, streamlining the development of single-enantiomer drug candidates .

Asymmetric Synthesis When Direct α-Functionalization Fails

Given the documented difficulties in achieving high yields and enantioselectivity via direct asymmetric deprotonation of N-Boc-piperidines (yields 7-83%, e.r. up to 97:3) , using (R)-N-Boc-piperidine-2-methanol as a starting material provides a more reliable and scalable route to α-substituted chiral piperidines. This approach is particularly advantageous in process chemistry, where robustness and reproducibility are paramount.

Technical Documentation Hub

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